molecular formula C14H15BrN4O2 B11491634 N-[4-(acetylamino)phenyl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide

N-[4-(acetylamino)phenyl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B11491634
M. Wt: 351.20 g/mol
InChI Key: KQGFVMBAFIUYDZ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with an acetylamino group, a bromine atom, and an ethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The introduction of the bromine atom can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions. The acetylamino group is introduced via acetylation reactions, often using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound makes it suitable for nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-(4-bromo-2-methylphenoxy)acetamide
  • N-[4-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide
  • Azithromycin Related Compound H (3’-N-{[4-(acetylamino)phenyl]sulfonyl}-3’-N-demethylazithromycin)

Uniqueness

N-[4-(acetylamino)phenyl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. The presence of the bromine atom and the acetylamino group enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C14H15BrN4O2

Molecular Weight

351.20 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-bromo-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H15BrN4O2/c1-3-19-13(12(15)8-16-19)14(21)18-11-6-4-10(5-7-11)17-9(2)20/h4-8H,3H2,1-2H3,(H,17,20)(H,18,21)

InChI Key

KQGFVMBAFIUYDZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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